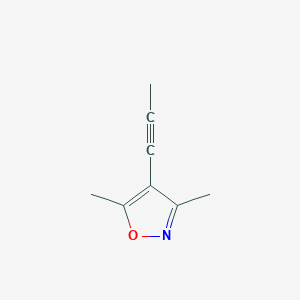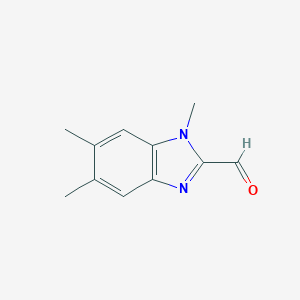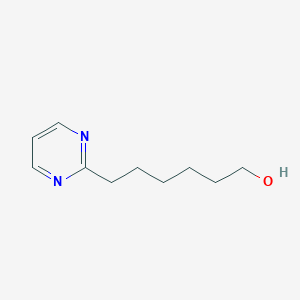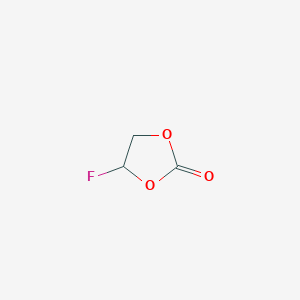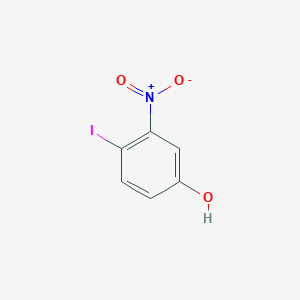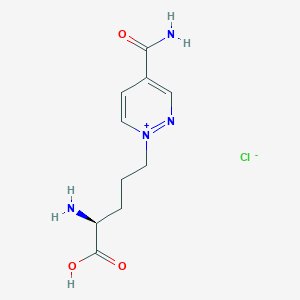
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride, commonly known as ACPD, is a chemical compound that has been extensively studied for its various applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors and has been used in several studies to understand the mechanism of action of these receptors.
作用機序
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are activated by glutamate. Upon activation, these receptors activate various signaling pathways that lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. ACPD has been shown to activate the group I and group II metabotropic glutamate receptors, which are involved in the regulation of calcium signaling and synaptic plasticity.
生化学的および生理学的効果
The activation of metabotropic glutamate receptors by ACPD leads to various biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. ACPD has also been shown to have neuroprotective effects in several studies, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
ACPD is a potent agonist of metabotropic glutamate receptors and has been extensively used in scientific research. The advantages of using ACPD include its high potency and selectivity for metabotropic glutamate receptors. However, ACPD has some limitations, including its short half-life and the need for high concentrations to activate the receptors. These limitations can be overcome by using other agonists or modulators of metabotropic glutamate receptors.
将来の方向性
There are several future directions for research on ACPD and metabotropic glutamate receptors. These include the development of more potent and selective agonists and modulators of these receptors, the identification of novel signaling pathways activated by these receptors, and the exploration of the therapeutic potential of these receptors in various neurological disorders. Additionally, the role of metabotropic glutamate receptors in other physiological processes such as pain, addiction, and mood disorders can also be explored using ACPD and other tools.
合成法
The synthesis of ACPD involves the reaction of 4-(aminocarbonyl)pyridine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain ACPD. The final product is obtained as a chloride salt by treating ACPD with hydrochloric acid.
科学的研究の応用
ACPD has been extensively used in scientific research as a tool to study the mechanism of action of metabotropic glutamate receptors. It has been shown to be a potent agonist of these receptors and has been used in several studies to understand the signaling pathways activated by these receptors. ACPD has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
特性
CAS番号 |
115920-43-9 |
|---|---|
製品名 |
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride |
分子式 |
C10H16N4O3.Cl |
分子量 |
274.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChIキー |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
異性体SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
正規SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
同義語 |
Pyridazomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




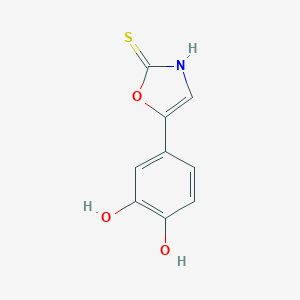

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)

